

Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic
Acid

Cat. No.: B167152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-amino-2-(4-bromophenyl)acetic acid**, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values derived from spectroscopic principles and data from analogous compounds with general experimental protocols.

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a derivative of phenylglycine, featuring a bromine atom at the para position of the phenyl ring. This structural modification can significantly influence the biological activity and pharmacokinetic properties of molecules incorporating this scaffold. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. The molecular formula for **2-amino-2-(4-bromophenyl)acetic acid** is C₈H₈BrNO₂ and its molecular weight is 230.06 g/mol .[\[1\]](#)[\[2\]](#)

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of **2-amino-2-(4-bromophenyl)acetic acid**. These values are based on established principles of

spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	Doublet	2H	Aromatic (ortho to Br)
~7.3	Doublet	2H	Aromatic (meta to Br)
~5.0	Singlet	1H	α -CH
Variable	Broad Singlet	2H	-NH ₂
Variable	Broad Singlet	1H	-COOH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~173	C=O (Carboxyl)
~138	Aromatic (C-Br)
~132	Aromatic (CH)
~129	Aromatic (CH)
~122	Aromatic C (ipso to C α)
~57	α -C

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic acid)
3300-3000	Medium	N-H stretch (Amine)
3100-3000	Medium	Aromatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1590	Medium	N-H bend (Amine)
~1070	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Relative Intensity	Assignment
229/231	High	[M] ⁺ , Molecular ion (with ⁷⁹ Br/ ⁸¹ Br isotope pattern)
184/186	Medium	[M-COOH] ⁺ , Loss of carboxyl group
104	Medium	[C ₇ H ₆ Br] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-amino-2-(4-bromophenyl)acetic acid**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-amino-2-(4-bromophenyl)acetic acid**.
 - Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common NMR solvents like chloroform-d (CDCl_3). A more suitable solvent would be dimethyl sulfoxide-d₆ (DMSO-d_6) or deuterium oxide (D_2O). If using D_2O , be aware that the labile amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium and will not be observed in the ^1H NMR spectrum.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
 - Ensure complete dissolution by gentle vortexing or sonication.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **2-amino-2-(4-bromophenyl)acetic acid** molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount (a few milligrams) of the solid **2-amino-2-(4-bromophenyl)acetic acid** powder directly onto the ATR crystal.
- Data Acquisition:
 - Lower the ATR press to ensure firm and even contact between the sample and the crystal.
 - Record a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-amino-2-(4-bromophenyl)acetic acid**.

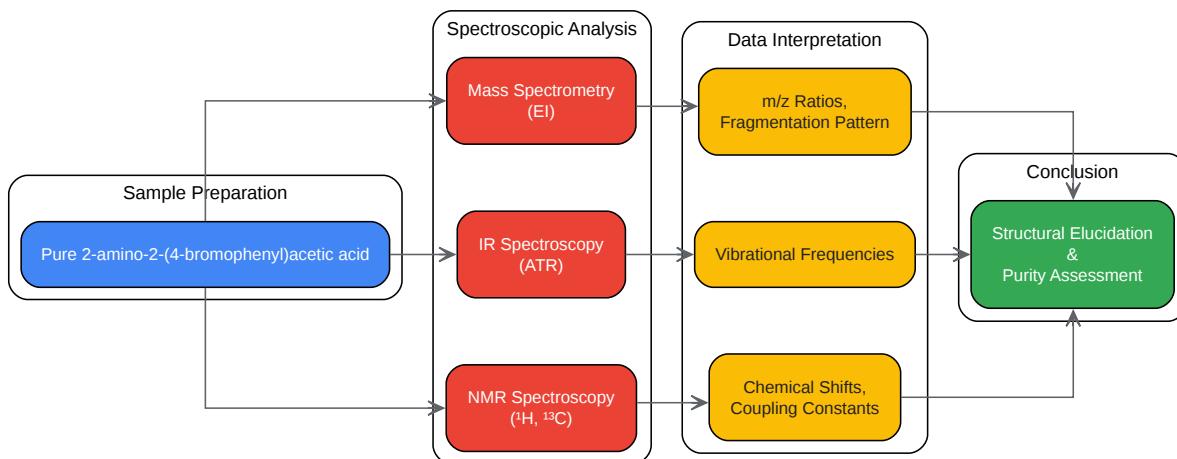
Methodology (Electron Ionization - EI):

- Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-amino-2-(4-bromophenyl)acetic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167152#spectroscopic-data-for-2-amino-2-4-bromophenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com